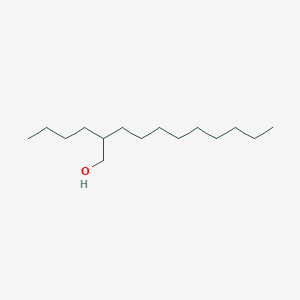

2-Butylundecan-1-OL

CAS No.: 82409-89-0

Cat. No.: VC3814947

Molecular Formula: C15H32O

Molecular Weight: 228.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82409-89-0 |

|---|---|

| Molecular Formula | C15H32O |

| Molecular Weight | 228.41 g/mol |

| IUPAC Name | 2-butylundecan-1-ol |

| Standard InChI | InChI=1S/C15H32O/c1-3-5-7-8-9-10-11-13-15(14-16)12-6-4-2/h15-16H,3-14H2,1-2H3 |

| Standard InChI Key | MQCPPZLYNIKBNK-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(CCCC)CO |

| Canonical SMILES | CCCCCCCCCC(CCCC)CO |

Introduction

Structural Analysis

Molecular Architecture

The IUPAC name 2-butylundecan-1-ol reflects its structure: an 11-carbon chain (undecane) with a hydroxyl group at position 1 and a butyl group (-CH) at position 2. Its SMILES notation, CCCCCCCCCCC(CCCC)CO, confirms the linear arrangement of the undecane backbone and the branching at C2 .

Table 1: Molecular Properties of 2-Butylundecan-1-OL

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 228.41 g/mol | |

| SMILES | CCCCCCCCCCC(CCCC)CO | |

| InChI Key | MQCPPZLYNIKBNK-UHFFFAOYSA-N | |

| Topological Polar SA | 20.2 Ų | |

| XLogP | 6.82 (predicted) |

Synthesis and Industrial Production

Table 2: Physicochemical Properties

Applications and Industrial Relevance

Surfactants and Emulsifiers

The amphiphilic structure of 2-butylundecan-1-OL enables its use in nonionic surfactants. Its long alkyl chain enhances hydrophobic interactions, while the hydroxyl group facilitates hydrogen bonding with aqueous phases . Recent patents highlight its role in stabilizing emulsions for agrochemicals and coatings .

Pharmaceutical Intermediates

2-Butylundecan-1-OL serves as a precursor in synthesizing alkyl triazole glycosides (ATGs), a class of bio-based surfactants with antimicrobial properties . Its potential in drug delivery systems is under investigation, particularly for lipophilic active ingredients .

Lubricant Additives

Branched alcohols like 2-butylundecan-1-OL improve the viscosity index and thermal stability of synthetic lubricants. Their high molecular weight reduces volatility under extreme conditions .

Toxicological and Environmental Considerations

Acute Toxicity

Limited data suggest low acute toxicity, with an estimated LD > 2000 mg/kg (oral, rat) based on structurally similar compounds . Skin and eye irritation are possible due to its surfactant properties .

Environmental Impact

The compound’s high logP (6.82) indicates strong lipophilicity and potential bioaccumulation . Microbial degradation studies on analogous alcohols show half-lives of 10–30 days in soil, suggesting moderate persistence .

Table 3: ADMET Predictions (admetSAR 2.0)

| Property | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorp. | High | 99.0% |

| Blood-Brain Barrier | Permeable | 97.5% |

| CYP2D6 Inhibition | Non-inhibitor | 89.8% |

| Carcinogenicity | Negative | 69.0% |

Recent Research and Future Directions

Green Synthesis Innovations

Catalytic advancements aim to reduce energy consumption in hydroformylation. For example, phosphine-modified rhodium catalysts achieve higher regioselectivity for branched alcohols at lower temperatures .

Biomedical Applications

Ongoing studies explore 2-butylundecan-1-OL’s role in nanoparticle drug carriers. Its long chain enhances membrane permeability, potentially improving bioavailability of hydrophobic therapeutics .

Environmental Remediation

Research into enzymatic degradation pathways seeks to address bioaccumulation concerns. Pseudomonas spp. strains demonstrate partial oxidation of branched alcohols under aerobic conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume